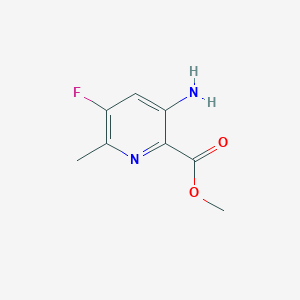
Methyl 3-amino-5-fluoro-6-methylpicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-5-fluoro-6-methylpicolinate is a chemical compound with the molecular formula C7H7FN2O2 It is a derivative of picolinic acid, featuring an amino group, a fluorine atom, and a methyl group on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-fluoro-6-methylpicolinate typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoropicolinic acid as the starting material.
Amination: The fluorine atom on the pyridine ring is replaced with an amino group through a nucleophilic substitution reaction.
Methylation: The amino group is then methylated to form the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to increase yield and purity. The process is carried out under specific temperature and pressure conditions to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-amino-5-fluoro-6-methylpicolinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Various functionalized derivatives
Aplicaciones Científicas De Investigación
Methyl 3-amino-5-fluoro-6-methylpicolinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Methyl 3-amino-5-fluoro-6-methylpicolinate is similar to other picolinic acid derivatives, such as Methyl 3-amino-5-fluoropicolinate and Methyl 3-amino-6-methylpicolinate. its unique combination of functional groups gives it distinct chemical and biological properties. For example, the presence of both a fluorine atom and a methyl group on the pyridine ring can influence its reactivity and biological activity.
Comparación Con Compuestos Similares
Methyl 3-amino-5-fluoropicolinate
Methyl 3-amino-6-methylpicolinate
Methyl 3-amino-5-chloropicolinate
Propiedades
Fórmula molecular |
C8H9FN2O2 |
|---|---|
Peso molecular |
184.17 g/mol |
Nombre IUPAC |
methyl 3-amino-5-fluoro-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-4-5(9)3-6(10)7(11-4)8(12)13-2/h3H,10H2,1-2H3 |
Clave InChI |
WELYUCYYSWPESU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=N1)C(=O)OC)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


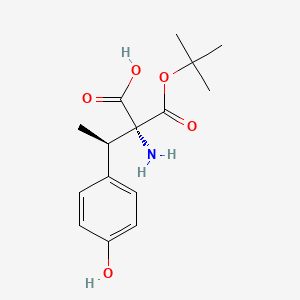
![2-Methyl-1-oxa-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B15361724.png)

![2-Oxaspiro[3.3]heptan-7-amine;hydrochloride](/img/structure/B15361727.png)
![1-[6-[2-[[4-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]phenyl]methoxy]phenyl]pyridin-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid](/img/structure/B15361734.png)
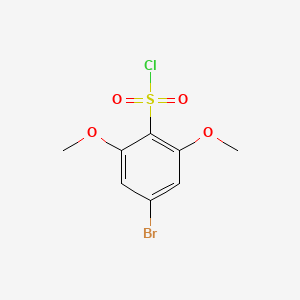
![Rel-tert-butyl ((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B15361739.png)
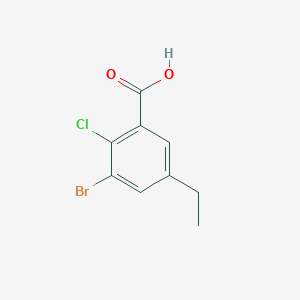
![1-[5-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione;[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxo-sulfanylphosphanium](/img/structure/B15361751.png)
![[(2R,3S,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15361759.png)
![[(1R,3Z,6R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B15361764.png)
![Ethyl 3-amino-6,7-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B15361776.png)
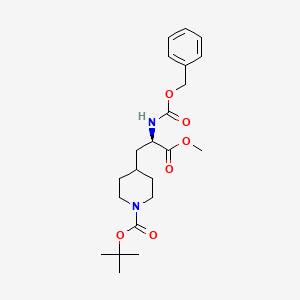
![TBDMS(-3)[TBDMS(-5)]Ribf2F(b)-uracil-1-yl](/img/structure/B15361806.png)
